

# Application Notes and Protocols for C215, an MmpL3 Inhibitor

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## Compound of Interest

Compound Name: C215

Cat. No.: B1663142

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These application notes provide detailed protocols for the preparation and use of **C215**, a potent inhibitor of the Mycobacterium tuberculosis MmpL3 transporter. The information is intended to guide researchers in setting up in vitro experiments to evaluate the antimycobacterial activity of **C215**.

## Introduction

**C215** is a benzimidazole-based inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids, which are integral components of the mycobacterial cell wall.[2][3] Inhibition of MmpL3 disrupts the proton motive force (PMF) across the bacterial membrane, leading to the cessation of TMM transport and ultimately, bacterial cell death.[1][4] This mechanism makes MmpL3 and its inhibitors like **C215** a significant area of interest in the development of novel anti-tuberculosis therapies.[3]

## Data Presentation

The following table summarizes the key quantitative data for **C215**.

Property	Value	Reference(s)
Molecular Weight	334.24 g/mol	[1]
Appearance	Solid, White to off-white	[1]
Solubility		
DMSO	62.5 mg/mL (186.99 mM)	[1]
Storage of Stock Solution		
-80°C	6 months (protected from light)	[1]
-20°C	1 month (protected from light)	[1]
Biological Activity		
IC90 against M. tuberculosis	16 µM	[1]

## Experimental Protocols

### Preparation of C215 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **C215** in dimethyl sulfoxide (DMSO).

Materials:

- **C215** powder
- Anhydrous/sterile DMSO
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Calculate the required mass of **C215**:
  - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
    - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
    - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 334.24 \text{ g/mol} \times 1000 \text{ mg/g} = 3.34 \text{ mg}$
- Weighing **C215**:
  - Carefully weigh out 3.34 mg of **C215** powder on an analytical balance.
- Dissolving **C215**:
  - Transfer the weighed **C215** powder into a sterile microcentrifuge tube.
  - Add 1 mL of anhydrous/sterile DMSO to the tube.
  - Vortex the solution until the **C215** is completely dissolved. Gentle warming or sonication may be required if the compound is difficult to dissolve.[\[1\]](#)
- Aliquoting and Storage:
  - Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50  $\mu\text{L}$ ) in sterile cryovials to avoid repeated freeze-thaw cycles.
  - Store the aliquots at  $-80^{\circ}\text{C}$  for long-term storage (up to 6 months) or at  $-20^{\circ}\text{C}$  for short-term storage (up to 1 month).[\[1\]](#) Ensure the vials are protected from light.[\[1\]](#)

## Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol outlines a common method for determining the MIC of **C215** against M. tuberculosis.

Materials:

- **C215** stock solution (10 mM in DMSO)

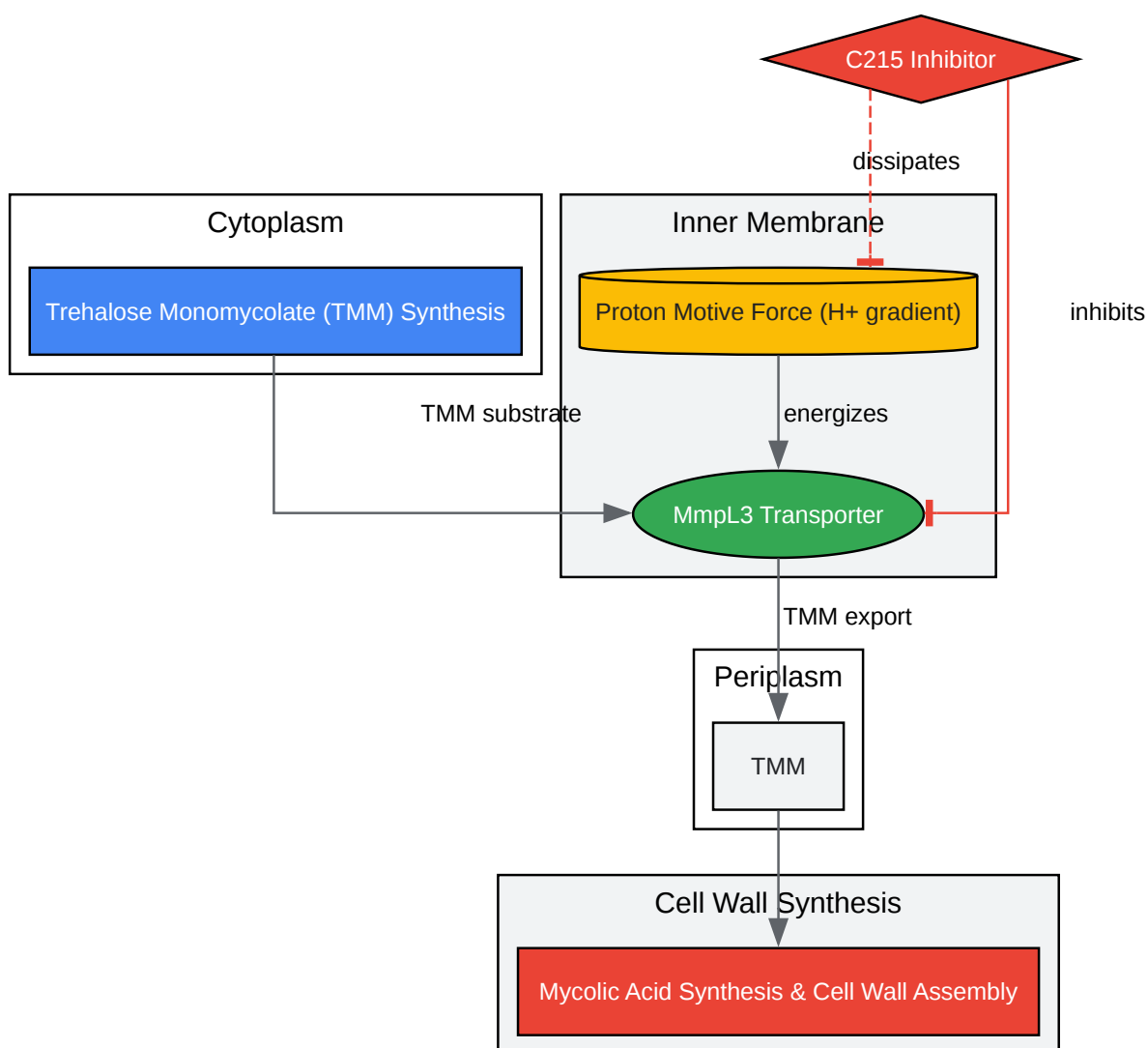
- M. tuberculosis culture (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- Sterile 96-well microplates
- Alamar Blue reagent
- Incubator (37°C)
- Microplate reader

#### Procedure:

- Preparation of Working Solutions:
  - Prepare serial two-fold dilutions of the 10 mM **C215** stock solution in 7H9 broth in a separate 96-well plate or in tubes. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent toxicity to the bacteria.[\[5\]](#)[\[6\]](#)
- Inoculum Preparation:
  - Grow M. tuberculosis in 7H9 broth to mid-log phase.
  - Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth to achieve the final inoculum size.
- Assay Setup:
  - Add 100 µL of the appropriate **C215** working solution to the wells of a sterile 96-well microplate.
  - Include positive control wells (bacteria with no drug) and negative control wells (broth only).
  - Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the negative control wells.

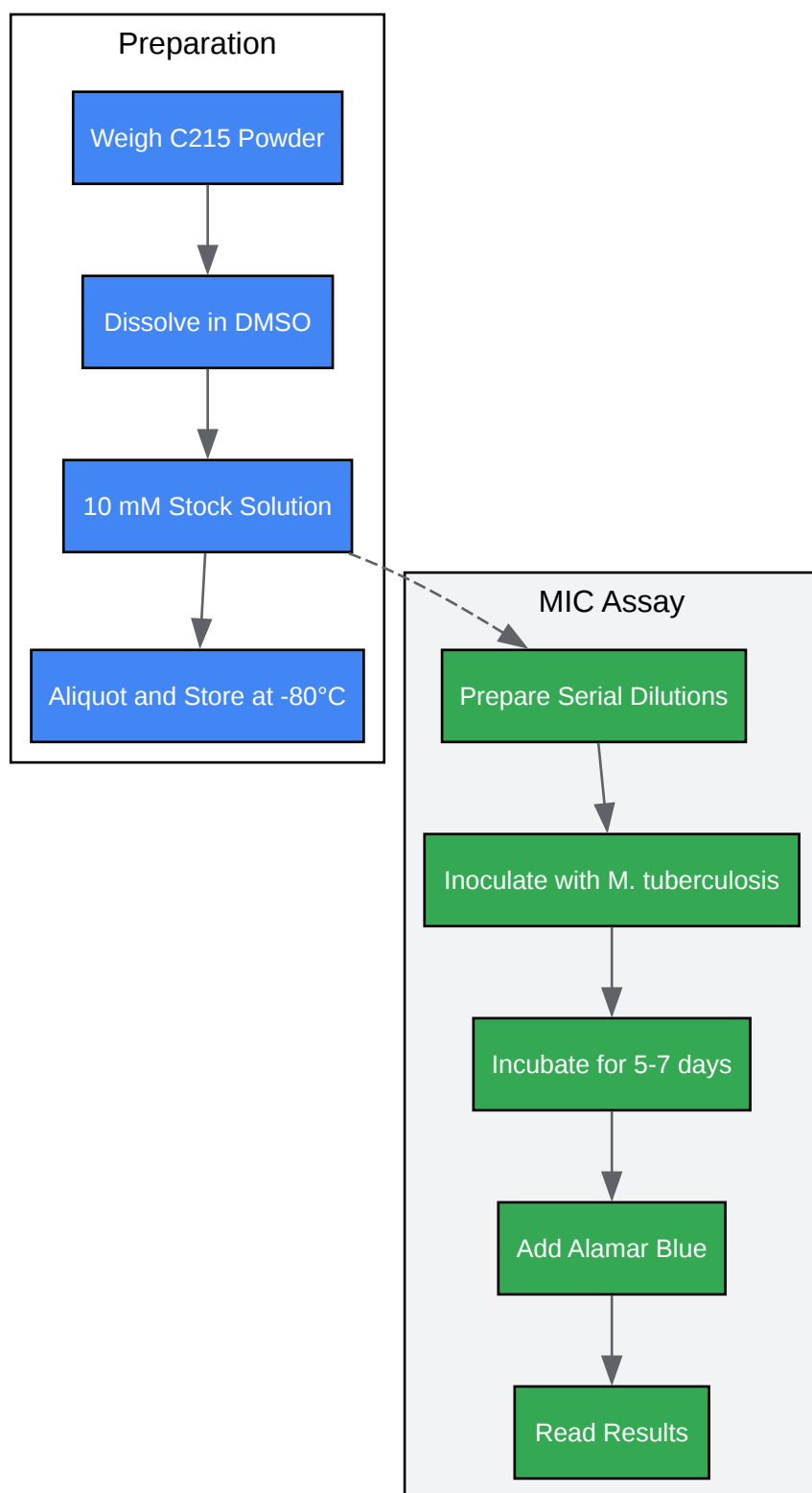
- Incubation:
  - Seal the plate and incubate at 37°C for 5-7 days.
- Addition of Alamar Blue:
  - After incubation, add 20 µL of Alamar Blue reagent to each well.
  - Incubate for another 24 hours.
- Result Interpretation:
  - A color change from blue to pink indicates bacterial growth.
  - The MIC is defined as the lowest concentration of **C215** that prevents this color change.

## Mandatory Visualizations



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Caption: Mechanism of action of **C215** on the MmpL3 signaling pathway.



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Caption: Experimental workflow for **C215** stock preparation and MIC assay.

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